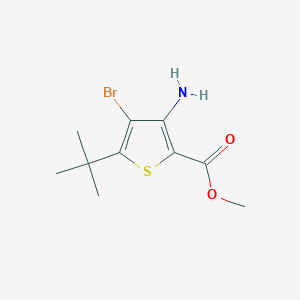

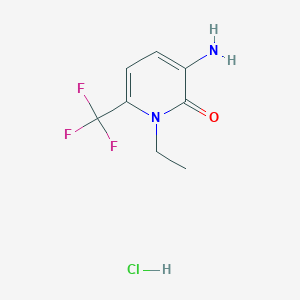

![molecular formula C24H24FN5O2 B2980857 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide CAS No. 921890-40-6](/img/structure/B2980857.png)

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide” is a chemical compound . It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure .

Synthesis Analysis

The synthesis of this compound involves several steps . The key intermediate, 2-(1,3-benzo thiazol-2-yl)-3-(aryl)prop-2-enenitrile, was synthesized using a microwave efficient method .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography . The structure of the rat neuronal nitric oxide synthase heme domain in complex with this compound has been determined using X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-1 benzylation . The reactions were performed under microwave irradiation, which allowed access to numerous fused heteroaromatic compounds .科学研究应用

Novel Compound Synthesis and Antituberculosis Activity

A study designed and synthesized a series of compounds evaluated for their in vitro antituberculosis activity and cytotoxicity. Among these, a compound structurally related to the queried chemical showed promising activity against Mycobacterium tuberculosis, indicating its potential as a lead compound for further development in antituberculosis drug discovery (Jeankumar et al., 2013).

Peripheral Benzodiazepine Receptor Study

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography highlighted the synthesis of compounds with high affinity and selectivity. These studies are essential for understanding the role of peripheral benzodiazepine receptors in neurodegenerative disorders, with the compounds serving as potential imaging agents (Fookes et al., 2008).

Anti-Lung Cancer Activity

Another study focused on the synthesis of novel fluoro substituted benzo[b]pyran compounds, which demonstrated significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This research suggests the potential of such compounds in cancer therapy (Hammam et al., 2005).

TSPO Ligands for Neuroinflammation PET Imaging

A series of novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research is pivotal for developing in vivo PET radiotracers for diagnosing and studying neuroinflammation-related diseases (Damont et al., 2015).

Synthesis and Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity revealed compounds with significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line. Such studies contribute to the discovery of new therapeutic agents for cancer treatment (Abdellatif et al., 2014).

属性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O2/c1-2-19(17-8-4-3-5-9-17)23(31)26-12-13-30-22-20(14-28-30)24(32)29(16-27-22)15-18-10-6-7-11-21(18)25/h3-11,14,16,19H,2,12-13,15H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGCKIMHTKLULE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)

![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)

![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)

![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)

![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)